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Compound of Interest

Compound Name: Butane, 1-(1-methylpropoxy)-
CAS No.: 999-65-5
Cat. No.: B031612
Get Quote
. J

Technical Monograph: Butane, 1-(1-
methylpropoxy)-

A High-Boiling Asymmetric Ether for Specialized Solvent
Applications

Executive Technical Summary

Butane, 1-(1-methylpropoxy)- represents a class of asymmetric ethers that bridge the gap
between volatile lower ethers (e.g., diethyl ether, MTBE) and heavier, viscous solvents (e.g.,
diglyme). Its structure—comprising a linear n-butyl chain and a branched sec-butyl group—
imparts unique steric properties and a boiling point (~131 °C) ideal for reactions requiring
elevated temperatures without the peroxide risks associated with cyclic ethers like THF.

For drug development professionals, this molecule offers a strategic alternative in Grignard and
organolithium chemistries where higher thermal stability and specific solvation shells are
required to modulate reaction kinetics.
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Physicochemical Characterization

The following data aggregates experimental values and high-confidence calculated properties.
This profile defines the molecule's thermodynamic boundaries.

ble 1: Core Physicochemical :

Property Value Unit Condition/Method
Molecular Formula CsH1s0
Molecular Weight 130.23 g/mol
Boiling Point 130 - 131 °C Atmospheric Pressure
] ] Calculated (Joback
Melting Point -86 (approx) °C
Method)
Density 0.769 g/cm3 @ 15°C
Refractive Index 1.3917 @ 20 °C (Estimated)
] Closed Cup
Flash Point 25 (approx) °C )
(Estimated)
Water Solubility Insoluble - LogS w =-2.37
Hydrophobicity
LogP (Octanol/Water) 2.60 ]
Indicator
Vapor Pressure ~1.2 kPa @ 25 °C

Solubility Profile

» Miscible: Ethanol, Diethyl Ether, Chloroform, Acetone, Benzene.
e Immiscible: Water, aqueous buffers.

e Solvation Character: Moderate Lewis base; capable of coordinating with lithium and
magnesium cations, stabilizing organometallic reagents.

Synthesis & Manufacturing Logic
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The synthesis of Butyl sec-butyl ether is rarely a direct Williamson ether synthesis in industrial
contexts due to the availability of alkene precursors. The preferred route utilizes the acid-
catalyzed addition of alcohol to an alkene.

Mechanism: Hydroalkoxylation

The reaction between 1-butene and 1-butanol over an acidic ion-exchange resin (e.g.,
Amberlyst-15) yields the target ether. This pathway is atom-economical and avoids halide
waste.

Causality:

o Protonation: The acidic catalyst protonates 1-butene, generating a secondary carbocation
(Markovnikov addition).

» Nucleophilic Attack: The oxygen lone pair of 1-butanol attacks the carbocation.

» Deprotonation: Loss of a proton regenerates the catalyst and yields the ether.

1-Butene + 1-Butanol .
Protonation

Sec-Butyl Carbocation + n-Butanol > Nucleophilic Attack - H+ Butyl sec-butyl ether
Activates _ gy Intermediate (C-O Bond Formation) (Target)

Acid Catalyst ~ —~7
(H+ lon Exchange Resin)

Click to download full resolution via product page
Figure 1: Acid-catalyzed hydroalkoxylation pathway for the synthesis of Butyl sec-butyl ether.

Critical Application Protocols

As a Senior Application Scientist, | emphasize that the utility of a solvent is defined by its purity
and safety. Ethers are notorious peroxide formers. The following protocol is a self-validating
system to ensure experimental integrity.

Protocol A: Solvent Verification & Peroxide Management
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Objective: To quantify and remove peroxide contaminants prior to use in sensitive
organometallic catalysis. Trigger: Use this protocol if the solvent bottle has been opened for
>30 days.

Materials

e Potassium lodide (Kl), 10% aqueous solution (freshly prepared).
e Glacial Acetic Acid.
 Starch Indicator Solution.

o Activated Alumina (neutral) or Molecular Sieves (4A).

Step-by-Step Methodology

¢ Qualitative Screen (The "Go/No-Go" Test):

Mix 1 mL of solvent with 1 mL of 10% Kl and 0.5 mL of dilute HCI or acetic acid in a clear

[¢]

vial.

[¢]

Shake vigorously for 10 seconds.

[e]

Observation: Yellow color indicates low peroxides; Brown/Violet indicates high peroxides.

o

Validation: Add 2 drops of starch solution. A blue-black precipitate confirms peroxides.
 Purification (If Positive):

o Pass the solvent through a column of Activated Alumina. The alumina chemisorbs
hydroperoxides.

o Causality: Alumina acts as a Lewis acid/base surface, decomposing peroxides into
alcohols and aldehydes which are retained or easily distilled off.

« Distillation (Final Polish):

o Distill under nitrogen atmosphere.
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o Critical Step: Add a stabilizer (e.g., BHT) if the solvent is to be stored.

Solvent Aliquot

'
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Click to download full resolution via product page

Figure 2: Decision tree for the detection and remediation of peroxides in ether solvents.

Protocol B: High-Temperature Grighard Reaction

Context: Standard diethyl ether boils at 35 °C, often too low to drive difficult coupling reactions.
Butyl sec-butyl ether (BP 131 °C) allows for higher thermal energy input while maintaining the
necessary ether-magnesium coordination.

e Setup: Flame-dried glassware, Argon atmosphere.
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e Solvent Prep: Use Protocol A to ensure <5 ppm peroxides and <50 ppm water.
e Initiation: Suspend Mg turnings in minimal Butyl sec-butyl ether. Add iodine crystal.
» Addition: Add alkyl halide dropwise. Heat to 60—-80 °C.

o Insight: The higher boiling point prevents solvent loss and maintains a constant
concentration, critical for kinetic consistency.

Safety & Toxicology

» GHS Classification: Flammable Liquid (Category 3).
o Target Organs: Central Nervous System (narcotic effects at high concentrations).
o Skin/Eye: Mild irritant. Defatting agent.

o Storage: Store under inert gas (Nitrogen/Argon) in amber glass. Avoid headspace to
minimize peroxide formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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